![molecular formula C13H10OS B187754 S-phenyl benzenecarbothioate CAS No. 884-09-3](/img/structure/B187754.png)
S-phenyl benzenecarbothioate
Overview
Description
S-phenyl benzenecarbothioate: is an organic compound with the molecular formula C₁₃H₁₀OS. It is a thioester, which means it contains a sulfur atom bonded to a carbonyl group and an aromatic ring. This compound is known for its unique chemical properties and reactivity, making it a valuable substance in various chemical processes and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carboxylic Acids and Thiols: One common method for preparing S-phenyl benzenecarbothioate involves the reaction of carboxylic acids with thiols in the presence of coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU).
Mixed Anhydrides: Another efficient method involves the use of mixed anhydrides and active titanium (IV) salts.
Industrial Production Methods: Industrial production of this compound often utilizes large-scale coupling reactions with optimized conditions to ensure high yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-phenyl benzenecarbothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield thiols and other reduced sulfur-containing compounds. Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents include alkyl halides and aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Alkylated or arylated thioesters.
Scientific Research Applications
Organic Synthesis
S-phenyl benzenecarbothioate serves as an intermediate in organic synthesis, particularly in the preparation of other thioesters and sulfur-containing compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies and studying reaction mechanisms .
Biological Research
In biological contexts, this compound is used to investigate enzyme-catalyzed reactions involving thioesters. It acts as a model compound for studying metabolic pathways and enzyme kinetics, providing insights into the role of thioesters in biological systems .
Medicinal Chemistry
This compound has potential applications in medicinal chemistry. Research indicates its ability to interact with biological targets, making it a candidate for designing novel therapeutic agents aimed at enzymes and proteins involved in various disease processes .
Industrial Applications
In industry, this compound is utilized in producing specialty chemicals, including photoinitiators for UV curing applications. It is also employed in manufacturing polymers and coatings that exhibit enhanced properties due to the incorporation of sulfur functionalities .
Comparative Data Table
Application Area | Description | Key Benefits |
---|---|---|
Organic Synthesis | Intermediate for thioesters and sulfur compounds | Versatile reactivity for new synthetic methods |
Biological Research | Model compound for enzyme-catalyzed reactions | Insights into metabolic pathways |
Medicinal Chemistry | Potential therapeutic agent targeting enzymes | Development of novel drugs |
Industrial Applications | Production of photoinitiators and specialty chemicals | Enhanced properties in polymers and coatings |
Case Study 1: Organic Synthesis
Research demonstrated the utility of this compound in synthesizing complex thioester derivatives through nucleophilic substitution reactions. This approach yielded high-purity products suitable for further chemical transformations.
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that this compound could serve as a substrate or inhibitor, providing valuable data on enzyme kinetics.
Case Study 3: Medicinal Chemistry
In a series of experiments aimed at developing new therapeutic agents, this compound was modified to enhance its binding affinity to target proteins associated with cancer. The modified compounds exhibited promising results in preliminary bioassays.
Mechanism of Action
The mechanism of action of S-phenyl benzenecarbothioate involves its interaction with nucleophiles and electrophiles through its thioester functional group. The sulfur atom in the thioester can act as a nucleophile, participating in various substitution and addition reactions. Additionally, the carbonyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
- S-phenyl thiobenzoate
- Phenyl (phenylsulfanyl)methanone
- Thiobenzoic acid S-phenyl ester
Uniqueness: S-phenyl benzenecarbothioate is unique due to its specific combination of a phenyl group and a thioester functional group. This combination imparts distinct reactivity and chemical properties, making it valuable in various synthetic and industrial applications. Compared to similar compounds, this compound offers a balance of stability and reactivity, allowing for versatile use in chemical reactions and processes .
Biological Activity
S-phenyl benzenecarbothioate is a thioester compound that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.
This compound can be synthesized through several methods, including:
- Reactions with Carboxylic Acids and Thiols : Utilizing coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) to facilitate the reaction.
- Mixed Anhydrides : Employing active titanium (IV) salts for efficient synthesis.
- Industrial Methods : Large-scale production often involves optimized coupling reactions using advanced catalytic systems to enhance yield and purity.
The biological activity of this compound is primarily attributed to its thioester functional group. This group allows the compound to participate in various enzymatic reactions and metabolic pathways. The sulfur atom can act as a nucleophile, engaging in substitution reactions with electrophiles, which is crucial for its interaction with biological targets .
Enzyme Inhibition Studies
Recent studies have demonstrated that this compound exhibits significant enzyme inhibition properties. For instance:
- Alpha-Amylase Inhibition : A synthesized derivative of this compound showed promising results in inhibiting alpha-amylase activity in vitro. This is particularly relevant for managing diabetes as alpha-amylase plays a critical role in carbohydrate metabolism .
Compound | Alpha-Amylase Inhibition (%) |
---|---|
S-[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl] benzenecarbothioate | 82% |
Acarbose (standard) | 85% |
Antibacterial Activity
This compound has also been investigated for its antibacterial properties. Various synthesized derivatives demonstrated moderate to good antibacterial activity against common pathogens. The structure-activity relationship (SAR) studies indicated that modifications in the phenyl groups significantly affect the antibacterial efficacy .
1. In Vitro Studies on Enzyme Interaction
A study conducted on various thioester derivatives, including this compound, highlighted its potential in modulating enzyme activities linked to metabolic disorders. The docking studies revealed strong interactions between the compound and the active site residues of alpha-amylase, suggesting a competitive inhibition mechanism .
2. Antimicrobial Efficacy Assessment
In a comparative study assessing the antimicrobial properties of several thioester compounds, this compound derivatives were tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant growth inhibition, supporting their potential as therapeutic agents against bacterial infections .
Properties
IUPAC Name |
S-phenyl benzenecarbothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQYDZJGTXAFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237015 | |
Record name | Benzoic acid, thio-, S-phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884-09-3 | |
Record name | Benzenecarbothioic acid, S-phenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, thio-, S-phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000884093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC100976 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, thio-, S-phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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